Ido1-IN-20 is a small molecule compound identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the metabolism of the amino acid tryptophan. IDO1 is involved in the kynurenine pathway, which is significant in immune regulation and has implications in cancer immunotherapy and other diseases. The inhibition of IDO1 can enhance immune responses against tumors, making it a promising target for therapeutic intervention.
Ido1-IN-20 belongs to a class of compounds designed to inhibit IDO1 activity. The development of such inhibitors has been driven by the need to counteract tumor-induced immune suppression. Compounds like Ido1-IN-20 are classified as enzyme inhibitors, specifically targeting the heme-containing active site of IDO1.
The synthesis of Ido1-IN-20 involves several steps that typically include:
The synthetic pathway is guided by computational methods to optimize binding interactions with the IDO1 active site, ensuring that the final product exhibits high inhibitory potency.
Ido1-IN-20 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with IDO1. The molecular architecture includes:
Crystallographic studies have provided insights into its three-dimensional structure, revealing how modifications to its chemical framework enhance binding affinity.
Ido1-IN-20 undergoes various chemical reactions during its synthesis and when interacting with IDO1:
The compound's reactivity profile is critical for understanding its potential efficacy as an inhibitor in therapeutic applications.
The mechanism by which Ido1-IN-20 inhibits IDO1 involves several steps:
These insights into its mechanism underscore Ido1-IN-20's potential as a therapeutic agent in cancer treatment.
Ido1-IN-20 exhibits distinct physical and chemical properties:
These properties are crucial for evaluating the compound's feasibility as a drug candidate.
Ido1-IN-20 has several applications in scientific research:
The exploration of Ido1-IN-20 continues to expand our understanding of immune modulation in cancer therapy.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the oxidative cleavage of L-tryptophan (L-Trp) along the kynurenine pathway (KP). This reaction converts L-Trp into N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine (L-Kyn) [1] [6]. Structurally, IDO1 comprises a large catalytic domain (housing the heme cofactor) and a small regulatory domain. The catalytic domain features a highly flexible loop (residues 360–382) that controls substrate access to the heme’s sixth coordination site, where L-Trp oxidation occurs [1] [7]. Key residues like His346 coordinate the heme iron, while Ser167, Phe163, Phe226, and Arg231 form critical hydrogen bonds and π-stacking interactions with L-Trp [1] [7].
IDO1 exhibits complex kinetics, including substrate inhibition at high L-Trp concentrations (>100 µM). This phenomenon is attributed to L-Trp binding at an accessory site below the heme’s fifth coordination position (Kd ≈ 26 mM), distinct from the catalytic site [1] [7]. Unlike the hepatic enzyme TDO (tryptophan 2,3-dioxygenase), IDO1 has broader substrate specificity, accepting D-tryptophan, serotonin, and other indole derivatives. Its expression is inducible by inflammatory stimuli (e.g., IFN-γ, TNF-α) rather than dietary tryptophan fluctuations [1] [6] [9].
Table 1: Key Enzymes in Tryptophan-Kynurenine Metabolism
Enzyme | Expression Pattern | Substrate Specificity | Primary Functions |
---|---|---|---|
IDO1 | Inducible (immune cells, endothelia, tumors) | Broad (L/D-Trp, indoles) | Immunomodulation, NAD⁺ synthesis |
TDO2 | Constitutive (liver), inducible (tumors) | Strict (L-Trp) | Systemic Trp homeostasis |
IDO2 | Limited (liver, brain, APCs) | Weak catalytic activity | Uncertain immune roles |
IDO1 drives immunosuppression through dual mechanisms: enzymatic activity and non-enzymatic signaling. The enzymatic pathway depletes local tryptophan and generates kynurenine metabolites, creating an immunosuppressive microenvironment. Key effects include:
The non-enzymatic signaling function, discovered more recently, depends on IDO1’s immunoreceptor tyrosine-based inhibitory motifs (ITIMs; Tyr111 and Tyr249). When phosphorylated by Src kinases, these motifs recruit phosphatases SHP-1/SHP-2, triggering downstream events:
This duality positions IDO1 as a "moonlighting protein" that adapts to microenvironmental cues, switching between catalytic and signaling roles to enforce immune tolerance [1] [6].
Table 2: Non-Enzymatic Functions of IDO1
Signaling Component | Binding Partner | Downstream Effect | Pathway Outcome |
---|---|---|---|
pTyr111 (ITIM-1) | SHP-1/SHP-2 | TGF-β activation | Long-term DC tolerance |
pTyr249 (ITIM-2) | SOCS3 | Ubiquitin-mediated degradation | Loss of immunosuppression |
ITIM-phosphorylated IDO1 | PI3K (via YENM motif) | Relocation to early endosomes | Non-catalytic signaling amplification |
IDO1 overexpression correlates with poor prognosis across cancers (e.g., melanoma, pancreatic ductal adenocarcinoma (PDAC), attributed to three tumor-promoting mechanisms:
Clinical setbacks with first-generation IDO1 inhibitors (e.g., epacadostat) in Phase III trials highlight limitations of targeting only enzymatic activity, as non-enzymatic signaling persists. Novel approaches like Ido1-IN-20 address this by:
Table 3: IDO1 Targeting in Clinical Development
Compound | Target Specificity | Development Status | Key Combination Partners |
---|---|---|---|
Epacadostat | IDO1 enzymatic inhibition | Phase III (failed monotherapy) | Pembrolizumab (anti-PD-1) |
Navoximod | IDO1 enzymatic inhibition | Phase II | Atezolizumab (anti-PD-L1) |
BMS-986205 | IDO1 enzymatic inhibition | Phase III | Nivolumab (anti-PD-1) |
Ido1-IN-20 | Enzymatic + non-enzymatic inhibition | Preclinical | Not yet disclosed |
PROTAC-based degraders (e.g., proteolysis-targeting chimeras) represent another frontier, enabling complete IDO1 elimination to ablate both enzymatic and scaffolding functions [3].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7